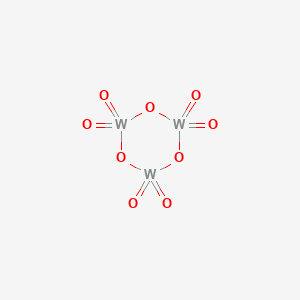
Tritungsten nonaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of the broader family of tungsten oxides, which are known for their diverse applications in various fields due to their unique chemical and physical properties.
Preparation Methods
The synthesis of nonaoxidotritungsten typically involves the use of precursor materials such as tungsten trioxide (WO3) and tungsten hexachloride (WCl6). One common method involves the reduction of tungsten trioxide in a hydrogen atmosphere at high temperatures. Another method includes the chemical vapor deposition (CVD) technique, where tungsten hexachloride is reacted with oxygen at elevated temperatures to form the desired oxide .
Chemical Reactions Analysis
Tritungsten nonaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, it can be further oxidized to form higher oxides of tungsten. Reduction reactions typically involve the use of hydrogen or other reducing agents to convert it to lower oxidation states. Substitution reactions can occur with halogens or other reactive species, leading to the formation of different tungsten compounds .
Scientific Research Applications
Tritungsten nonaoxide has a wide range of applications in scientific research In chemistry, it is used as a catalyst in various reactions due to its ability to facilitate electron transfer processesIndustrially, it is used in the production of tungsten carbide and other tungsten-based materials, which are essential in the manufacturing of cutting tools and wear-resistant materials .
Mechanism of Action
The mechanism of action of nonaoxidotritungsten involves its ability to interact with various molecular targets through electron transfer processes. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems. The compound’s strong absorption in the UV and near-infrared regions also allows it to be used in photothermal therapy, where it can generate heat upon irradiation, leading to the destruction of targeted cells .
Comparison with Similar Compounds
Tritungsten nonaoxide is unique among tungsten oxides due to its specific molecular structure and properties. Similar compounds include other tungsten oxides such as tungsten trioxide (WO3), tungsten dioxide (WO2), and substoichiometric tungsten oxides like W18O49. Compared to these compounds, nonaoxidotritungsten exhibits distinct optical and catalytic properties, making it particularly useful in applications requiring strong UV and near-infrared absorption .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable material for research and development in multiple fields.
Properties
Molecular Formula |
O9W3 |
|---|---|
Molecular Weight |
695.5 g/mol |
IUPAC Name |
1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide |
InChI |
InChI=1S/9O.3W |
InChI Key |
QGLKJKCYBOYXKC-UHFFFAOYSA-N |
SMILES |
O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1 |
Canonical SMILES |
O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















